

A Cross-Species Examination of Samidorphan Pharmacokinetics: A Comparative Guide

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Compound of Interest

Compound Name: Samidorphan

Cat. No.: B1681425

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of **samidorphan**, a novel opioid antagonist, across various species. The data presented herein is intended to support research and development efforts by offering a clear, objective overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. All quantitative data is summarized in tabular format for straightforward comparison, and detailed experimental methodologies for key studies are provided.

Cross-Species Pharmacokinetic Parameters of Samidorphan

The pharmacokinetic profile of **samidorphan** has been characterized in humans and several preclinical species. A summary of the key parameters is presented in the table below.

Species	Route of Administration	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (t½) (h)	Absolute Bioavailability (%)	Reference
Human	Oral	10 mg	45.1 ± 11.4	1-2	364 ± 112 (AUC24 h)	7-11	69	
Intravenous	1 mg	-	-	-	7-8	-		
Sublingual	2 mg	-	~2	-	7-9	71		
Rat	Subcutaneous	0.03-3.0 mg/kg	Dose-dependent increase	-	-	-	-	
Rabbit	Oral	0.17 mg/kg	2-40 (linear range)	-	-	-	-	

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note: Data for some species and parameters are limited in the publicly available literature.

Experimental Protocols

Detailed methodologies for the key pharmacokinetic studies are crucial for the interpretation and replication of findings.

Human Pharmacokinetic Studies

A study in healthy adult volunteers evaluated the pharmacokinetics of single, ascending oral doses of **samidorphan** (3.7 to 55.7 mg) and multiple ascending oral doses (10 or 20 mg for 7 days). Blood samples were collected at predetermined time points post-dosing, and plasma concentrations of **samidorphan** were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Another clinical study in healthy volunteers assessed the absolute bioavailability of **samidorphan**. Participants received a 1 mg intravenous dose, a 2 mg oral solution, and a 2 mg sublingual solution in a crossover design. Plasma samples were collected over time and analyzed by a validated LC-MS/MS method to determine the pharmacokinetic parameters for each route of administration.

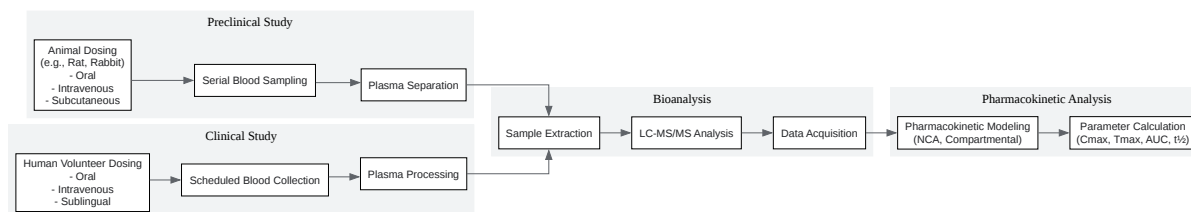
Preclinical Pharmacokinetic Studies

Rat: In a study investigating the in vivo receptor occupancy of **samidorphan**, male Sprague-Dawley rats received single subcutaneous injections of **samidorphan** at doses of 0.03, 0.1, 0.3, 1.0, or 3.0 mg/kg. Plasma and brain tissue were collected at various time points to determine total and unbound drug concentrations using LC-MS/MS.

Rabbit: A bioanalytical method development study utilized female rabbits to assess the pharmacokinetics of a single oral dose of 0.17 mg/kg of **samidorphan**. Blood samples were collected, and plasma concentrations were determined over a linear range of 2-40 ng/mL using a validated HPLC-MS/MS method.

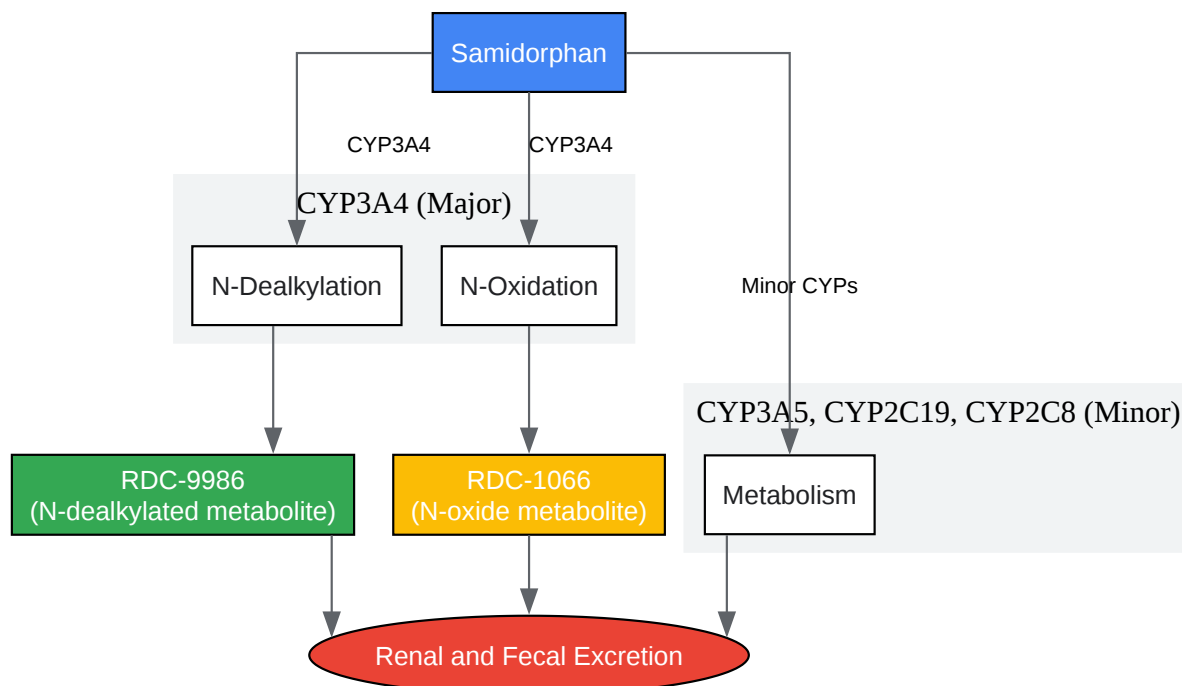
Visualization of Experimental Workflow and Metabolic Pathways

To visually represent the processes involved in pharmacokinetic analysis and the metabolic fate of **samidorphan**, the following diagrams are provided.



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Experimental Workflow for Pharmacokinetic Studies



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Metabolic Pathways of **Samidorphan**

Discussion

Samidorphan exhibits rapid absorption in humans following oral administration, with a time to maximum plasma concentration of 1-2 hours. The oral bioavailability is high at approximately 69%, suggesting good absorption and limited first-pass metabolism. The elimination half-life of 7-11 hours in humans supports once-daily dosing.

Preclinical data, although less complete, provides valuable insights. In rats, **samidorphan** demonstrates dose-dependent increases in plasma and brain concentrations after subcutaneous administration. A study in rabbits also indicates good absorption from the linear concentration range observed.

The metabolism of **samidorphan** is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP2C8. The main metabolites are RDC-9986 (N-dealkylated) and RDC-1066 (N-oxide). An important finding is that the N-dealkylation pathway to form RDC-9986 has been observed across multiple species, including mice, rats, dogs, and humans, suggesting a conserved metabolic pathway. Excretion of **samidorphan** and its metabolites occurs primarily through the kidneys.

In conclusion, **samidorphan** displays favorable pharmacokinetic properties in humans, characterized by good oral bioavailability and a half-life suitable for once-daily administration. Preclinical studies in various species, while not providing a complete pharmacokinetic profile, support the notion of good absorption and a conserved metabolic pathway. Further studies to fully characterize the oral and intravenous pharmacokinetics in common preclinical species such as dogs and monkeys would be beneficial for a more complete cross-species comparison and to further aid in the interpretation of nonclinical safety and efficacy data.

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